molecular formula C17H18ClNO3 B5359706 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide

4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide

Cat. No. B5359706
M. Wt: 319.8 g/mol
InChI Key: QMNOFEQBBAZWHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. It belongs to the class of benzamides and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are molecules that promote inflammation. It has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include its anti-inflammatory and analgesic effects, as well as its potential anticancer properties. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and to decrease the expression of adhesion molecules that are involved in the recruitment of immune cells to sites of inflammation. It has also been shown to reduce the sensitivity of pain receptors, leading to its analgesic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide in laboratory experiments is its relatively low toxicity, which makes it suitable for in vitro and in vivo studies. It is also readily available and can be synthesized using relatively simple methods. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide. One area of interest is its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Another area of interest is its potential use in combination with other drugs for the treatment of cancer, as it has been shown to enhance the anticancer effects of certain chemotherapy drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity concerns.

Synthesis Methods

The synthesis method of 4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide involves the reaction of 2-chlorobenzyl chloride with N-(2-methoxyethyl)benzamide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained through filtration and purification steps. The yield of the reaction is typically around 70-80%, and the purity of the product can be confirmed using techniques such as NMR spectroscopy or HPLC.

Scientific Research Applications

4-[(2-chlorobenzyl)oxy]-N-(2-methoxyethyl)benzamide has been studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

4-[(2-chlorophenyl)methoxy]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3/c1-21-11-10-19-17(20)13-6-8-15(9-7-13)22-12-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNOFEQBBAZWHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.